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molecular formula C11H16N2O B8461833 1-(3-Oxolanyl)-2-(3-pyridyl)ethylamine

1-(3-Oxolanyl)-2-(3-pyridyl)ethylamine

Cat. No. B8461833
M. Wt: 192.26 g/mol
InChI Key: USAONGWKRGHTPU-UHFFFAOYSA-N
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Patent
US07214686B2

Procedure details

The 1-(4-oxanyl)-1-(3-pyridyl)methylamine was synthesized essentially according to the procedure described above for the synthesis of 1-(3-oxolanyl)-2-(3-pyridyl)ethylamine. Thus, 4-oxanyl methanesulfonate (0.99 g, 5.5 mmol), prepared according to the procedure of Suto et al., J. Med. Chem., 34: 2484 (1991), was treated with the imine anion generated by reacting N-(diphenylmethylidene)-3-(aminomethyl)pyridine (1.36 g, 5.0 mmol) with LDA (5.5 mmol in 5.0 mL THF). A work up similar to the one described for the synthesis of 1-(3-oxolanyl)-2-(3-pyridyl)ethylamine, followed by purification by column chromatography (15% methanol in chloroform), yielded 1-(4-oxanyl)-1-(3-pyridyl)methylamine (499 mg, 52% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
1.36 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH:3]([CH:6](N)[CH2:7][C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)[CH2:2]1.CS(OC1CCOCC1)(=O)=O.[Li+].CC([N-:30]C(C)C)C>>[O:1]1[CH2:2][CH2:3][CH:6]([CH:7]([NH2:30])[C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)[CH2:4][CH2:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(CC1)C(CC=1C=NC=CC1)N
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
CS(=O)(=O)OC1CCOCC1
Step Three
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
1.36 g
Type
reactant
Smiles
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(CC1)C(CC=1C=NC=CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 1-(4-oxanyl)-1-(3-pyridyl)methylamine was synthesized essentially
CUSTOM
Type
CUSTOM
Details
followed by purification by column chromatography (15% methanol in chloroform)

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)C(C=1C=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 499 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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